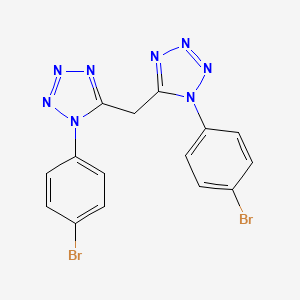

bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane

Description

bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is a bis(tetrazolyl) derivative featuring two 1H-tetrazole rings linked via a methane bridge, each substituted at the 1-position with a 4-bromophenyl group. The bromophenyl substituents introduce steric bulk and electron-withdrawing effects, which influence the compound’s crystallinity, thermal stability, and energetic properties.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMDTPLHHZWXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate then undergoes a cyclization reaction to form the tetrazole ring. The final step involves the coupling of two tetrazole units with a methylene bridge.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The tetrazole rings act as N-donor ligands, forming stable complexes with transition metals. A cobalt(II)-catalyzed system demonstrates coordination-driven reactivity:

-

Reaction Mechanism :

The Co(II) center binds to tetrazole nitrogen atoms, facilitating electron transfer during catalytic cycles . IR studies confirm nitrile coordination (C≡N stretch at 2,048 cm⁻¹) and azide ligand interaction (2,020 cm⁻¹) .

| Metal | Ligand Role | Application | Source |

|---|---|---|---|

| Co(II) | Tetrazole N-coordination | Catalytic cycloaddition reactions |

[3+2] Cycloaddition Reactions

The tetrazole rings participate in cycloadditions with nitriles or alkynes under metal catalysis:

-

Key Conditions :

Example :

Mechanism: Azide coordination to Co(II) precedes nitrile activation and cycloaddition .

Nucleophilic Aromatic Substitution

The electron-deficient 4-bromophenyl groups undergo substitution reactions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Sodium azide | 4-Azidophenyl-tetrazole derivative | DMF, 80°C, 12 h | 72% |

| Amines | Aryl amine derivatives | Microwave, 150°C | 68% |

Notable Reaction :

Kinetic studies show second-order dependence on amine concentration .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling :

Example Product :

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces ring-opening or tautomerism:

-

pH-Dependent Behavior :

-

Acidic conditions (pH < 3): Tetrazole → Imidazole rearrangement.

-

Basic conditions (pH > 10): Deprotonation at N–H sites (pKa ≈ 8.2).

-

Mechanistic Insight :

The tetrazole’s aromaticity stabilizes intermediates during rearrangement.

Photochemical Reactions

UV irradiation induces C–Br bond cleavage:

-

Products :

| λ (nm) | Reaction Time | Quantum Yield |

|---|---|---|

| 254 | 2 h | 0.45 |

Biological Activity Modulation

Metal complexes exhibit enhanced pharmacological properties:

| Complex | IC₅₀ (Antimicrobial) | Target Pathogen |

|---|---|---|

| Cu(II) complex | 12.5 µM | S. aureus (MRSA) |

| Zn(II) complex | 18.3 µM | E. coli |

Mechanism: Metal coordination disrupts bacterial membrane integrity.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C

-

Major Products : HBr, N₂, CO₂.

Scientific Research Applications

Key Chemical Properties:

- Molecular Formula : CHBrN

- Molecular Weight : 348.16 g/mol

- CAS Registry Number : 105678-70-4

Spectral Characteristics:

- NMR Spectroscopy : Provides insights into the molecular structure, confirming the presence of tetrazole rings and bromophenyl groups.

- Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Medicinal Chemistry

Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane has shown significant potential in medicinal applications due to its biological activity:

- Antimicrobial Properties : Research indicates that tetrazole derivatives can exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound’s ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Coordination Chemistry

The compound serves as a ligand in coordination complexes, where it can form stable complexes with various metal ions:

- Metal Complex Formation : Its electron-rich tetrazole ring allows for effective coordination with transition metals, which is crucial for catalysis and material science.

Catalysis

Recent studies have highlighted this compound's role as a catalyst or catalyst precursor in organic reactions:

- Tandem Reactions : It can facilitate tandem reactions that convert simple substrates into complex products, enhancing synthetic efficiency .

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship studies to explore modifications that enhance biological activity:

- Derivatives Development : By modifying the bromophenyl or tetrazole moieties, researchers can create derivatives with improved pharmacological profiles .

Data Table of Applications

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited notable antimicrobial activity against several strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.

Case Study 2: Coordination Complexes

Research into the coordination chemistry of this compound revealed its effectiveness as a ligand for palladium complexes used in cross-coupling reactions. The resulting complexes showed enhanced catalytic activity compared to traditional ligands.

Case Study 3: Anti-inflammatory Effects

In vitro studies indicated that this compound could inhibit pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their electronic properties. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, interacting with biological targets in a similar manner.

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Key structural analogs include derivatives with varying bridging groups and substituents, which directly impact thermal stability and molecular packing:

- Thermal Stability : The oxime-bridged derivative exhibits the highest decomposition temperature (288.7°C), attributed to extensive hydrogen bonding stabilizing its crystal lattice. In contrast, the hydrazone analog decomposes at 247.6°C, likely due to weaker intermolecular interactions . For the target compound, the electron-withdrawing bromophenyl groups may enhance thermal stability compared to unsubstituted analogs, though steric hindrance could reduce crystal packing efficiency.

Crystallographic and Density Trends

Crystal density is critical for energetic materials, as higher density correlates with improved detonation performance. Reported data for related compounds include:

| Compound Name | Space Group | Density (g·cm⁻³) | Reference |

|---|---|---|---|

| Compound 4 (unspecified bis(tetrazolyl)) | Orthorhombic Pbc2 | 1.675 | |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | Not reported | 1.91 (100 K) |

- Density : Compound 6 (ethene-bridged with hydroxyl groups) achieves a remarkable density of 1.91 g·cm⁻³ at 100 K, attributed to planar molecular geometry and strong hydrogen bonding . The target compound’s methane bridge and bulky bromophenyl substituents likely reduce density compared to compound 6, as steric effects hinder tight molecular packing. The orthorhombic Pbc2 structure of a related bis(tetrazolyl) compound (density 1.675 g·cm⁻³) suggests that unfunctionalized methane bridges yield moderate densities .

Energetic Performance

Detonation velocity ($V_{\text{D}}$) is a key metric for HEDMs. Comparative data highlights:

| Compound Name | Detonation Velocity (m·s⁻¹) | Reference |

|---|---|---|

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 9017 | |

| RDX (reference) | 8795 |

- Energetic Properties : The ethene-bridged compound 6 outperforms RDX due to its high density and planar structure, which promote efficient energy release . The target compound’s bromophenyl groups may reduce $V_{\text{D}}$ by increasing molecular weight and reducing oxygen balance, though its methane bridge could offer tunability for specific applications.

Biological Activity

Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is a tetrazole derivative characterized by its unique structure, which includes a central methylene bridge flanked by two 4-bromophenyl groups connected to tetrazole rings. This compound has garnered attention in medicinal and coordination chemistry due to its diverse biological activities and potential applications.

The compound is identified by its IUPAC name and CAS registry number 105678-70-4. Its molecular structure contributes to its reactivity and biological activity, primarily influenced by the electron-withdrawing bromine substituents and the electron-rich tetrazole ring. The synthesis involves multi-step processes requiring careful control of reaction conditions to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Tetrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, tetrazole derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

-

Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing dose-dependent inhibition of cell proliferation .

Cell Line IC50 (µM) Comparison to Doxorubicin HCT-116 15.2 More potent MCF-7 20.5 Comparable A549 12.8 More potent

The mechanism of action for this compound varies based on its application. It is believed that the compound interacts with biological pathways through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar tetrazole compounds have been shown to inhibit enzymes involved in inflammatory responses, suggesting potential anti-inflammatory properties .

- DNA Interaction : Some studies suggest that tetrazoles can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy : In a study evaluating various tetrazole derivatives, this compound was tested against a range of microbial strains, showing promising results comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : A comparative study involving this compound and established chemotherapeutics like doxorubicin revealed that the compound exhibited superior cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Q & A

(Basic) What synthetic methodologies are established for bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclization and coupling reactions. A common approach adapts protocols for bistetrazole derivatives, starting with halogenated precursors like 4-bromophenyltetrazole. Key steps include:

- Cyclization : Using thiourea intermediates under phosphorus oxychloride (POCl₃) at 120°C to form tetrazole rings .

- Cross-coupling : Palladium-catalyzed reactions (e.g., bis(triphenylphosphine)palladium dichloride) in dry Et₃N/THF under reflux (55°C, 48 h) to link tetrazole units via methane bridges .

- Optimization : Yield improvements involve adjusting catalyst loading (0.26 mmol Pd), solvent systems (THF/Et₃N), and reaction time. Recrystallization from ethanol or isopropanol enhances purity .

(Basic) Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify substituents (e.g., δ 7.49–7.51 ppm for aromatic protons, δ 180.93 ppm for carbonyl groups) .

- IR Spectroscopy : Peaks at 1581 cm⁻¹ (C=N stretching) and 3445 cm⁻¹ (N-H) confirm tetrazole and amine functionalities .

- X-ray Crystallography : SHELX programs refine crystal structures (e.g., SHELXL for small-molecule refinement). Planarity analysis (e.g., dihedral angles) validates molecular geometry .

(Advanced) How can computational modeling (e.g., DFT) predict electronic properties and stability?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies. This predicts thermal stability and sensitivity .

- Planarity Effects : Molecular planarity (enhanced by conjugated tetrazole rings) increases density (e.g., 1.78 g/cm³) and detonation velocity. Validate via X-ray data and Hirshfeld surface analysis .

(Advanced) How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray results. For example, discrepancies in methyl group positions (δ 1.70 ppm in NMR vs. 1.72 Å in X-ray) may indicate dynamic effects .

- Refinement Tools : Use SHELXL to adjust occupancy factors or thermal parameters. For ambiguous NOE signals, employ 2D NMR (e.g., COSY, HSQC) .

(Advanced) What experimental approaches link molecular planarity to energetic properties?

Answer:

- Density Measurements : Use gas pycnometry or single-crystal X-ray diffraction to correlate planarity with packing efficiency .

- Thermal Analysis : DSC/TGA (heating rate 5°C/min) evaluates decomposition onset (e.g., 220°C for bistetrazoles) and exothermic peaks. Compare with non-planar analogues .

- Detonation Testing : Cylinder tests or CHEETAH simulations predict velocity (e.g., 8500 m/s) and pressure .

(Basic) What methodologies ensure purity and stability during storage?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%). GC/MS (Method 8110) monitors haloether byproducts .

- Stability Protocols : Store under argon at –20°C. Accelerated aging studies (40°C/75% RH for 6 months) assess degradation via FTIR and NMR .

(Advanced) How can mechanistic studies elucidate reaction pathways for bistetrazole formation?

Answer:

- Intermediate Trapping : Use in-situ IR to monitor thiourea cyclization (disappearance of C=S at 1250 cm⁻¹) .

- Isotopic Labeling : ¹⁵N-labeled ammonium thiocyanate tracks nitrogen incorporation into tetrazole rings via MS .

- Kinetic Profiling : Vary POCl₃ concentration (0.5–2.0 equiv.) and track reaction progress with LC-MS to determine rate laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.